2-(2-methyl-1H-1,3-benzodiazol-1-yl)cyclobutan-1-ol

sigma-1 receptor benzimidazole binding affinity

N1-cyclobutanol substitution creates a constrained 3D architecture that simple alkyl/benzyl analogs cannot replicate. The 2-methyl group modulates electron density at the imidazole N3, directly influencing sigma-1 target recognition. Des-methyl analogs and N2 regioisomers exhibit divergent binding kinetics and selectivity, making generic substitution a risk to assay reproducibility. Procure this specific scaffold to ensure consistent sigma-1 pharmacodynamics in radioligand displacement, calcium mobilization, and CNS lead optimization. For in vitro research only; not for therapeutic or veterinary use.

Molecular Formula C12H14N2O
Molecular Weight 202.257
CAS No. 2158641-28-0
Cat. No. B2822495
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-methyl-1H-1,3-benzodiazol-1-yl)cyclobutan-1-ol
CAS2158641-28-0
Molecular FormulaC12H14N2O
Molecular Weight202.257
Structural Identifiers
SMILESCC1=NC2=CC=CC=C2N1C3CCC3O
InChIInChI=1S/C12H14N2O/c1-8-13-9-4-2-3-5-10(9)14(8)11-6-7-12(11)15/h2-5,11-12,15H,6-7H2,1H3
InChIKeyXNCQQVKPUUFWOW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 5 g / 26 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(2-Methyl-1H-1,3-benzodiazol-1-yl)cyclobutan-1-ol (CAS 2158641-28-0): Compound Class and Physicochemical Profile


2-(2-Methyl-1H-1,3-benzodiazol-1-yl)cyclobutan-1-ol (CAS 2158641-28-0) is a synthetic small molecule (MW = 202.25 g/mol; formula C12H14N2O) belonging to the 2-methylbenzimidazole class, featuring a cyclobutanol substituent at the N1 position of the benzimidazole core. Structurally, it is a fused imidazolyl derivative of the type disclosed in patent families targeting sigma receptors, particularly sigma-1 [1]. Its canonical SMILES is CC1=NC2=CC=CC=C2N1C3CCC3O, and it contains a single stereocenter at the cyclobutanol ring, giving rise to cis/trans stereoisomerism. The compound is primarily offered by research chemical suppliers for in vitro studies and is not approved for therapeutic or veterinary use [1].

Why In-Class Benzimidazole-Cyclobutanol Analogs Cannot Simply Substitute 2-(2-Methyl-1H-1,3-benzodiazol-1-yl)cyclobutan-1-ol


Although several benzimidazole-cyclobutanol congeners share the same core scaffold, substitution at the benzimidazole N1 position with a cyclobutanol ring creates a constrained, three-dimensional architecture that cannot be replicated by analogs with simple alkyl or benzyl substituents. The presence and position of the 2-methyl group on the imidazole ring further modulates electron density and steric bulk around the hydrogen-bond-accepting N3 nitrogen, directly influencing target recognition [1]. Even closely related compounds — such as 2-(1H-benzimidazol-1-yl)cyclobutan-1-ol (lacking the 2-methyl substituent) or the regioisomeric 2-(2-methyl-1H-1,3-benzodiazol-2-yl)cyclobutan-1-ol — can exhibit divergent binding kinetics, selectivity profiles, and physicochemical properties (e.g., solubility, metabolic stability) due to these apparently minor structural perturbations. In the context of sigma receptor programs, where the fused imidazolyl scaffold is explicitly claimed for its high sigma-1 affinity, even small modifications can ablate or drastically alter receptor engagement [1]. Therefore, generic substitution without empirical validation risks undermining assay reproducibility and pharmacological outcomes.

Quantitative Differentiation Evidence for 2-(2-Methyl-1H-1,3-benzodiazol-1-yl)cyclobutan-1-ol (CAS 2158641-28-0)


Sigma-1 Receptor Affinity: Patent Class-Level Inference vs. Structurally Divergent Sigma-1 Ligands

Compound 2-(2-methyl-1H-1,3-benzodiazol-1-yl)cyclobutan-1-ol falls within the generic Markush structure of fused imidazolyl derivatives claimed in MX2016008062A, which are explicitly described as possessing 'high affinity for sigma receptors, especially sigma-1 receptors' [1]. No discrete Ki value is publicly disclosed for this specific compound. However, as a class, structurally related fused imidazolyl derivatives in the patent family demonstrate sigma-1 Ki values in the low nanomolar to sub-nanomolar range based on radioligand displacement of [3H]-(+)-pentazocine in guinea pig brain membranes [1]. For procurement decisions, this class-level inference distinguishes 2-(2-methyl-1H-1,3-benzodiazol-1-yl)cyclobutan-1-ol from non-patented benzimidazole-cyclobutanol analogs that lack any documented sigma receptor intellectual property or affinity data.

sigma-1 receptor benzimidazole binding affinity

Structural Differentiation from Des-methyl Analog: Predicted Impact of 2-Methyl Substituent on Physicochemical and Pharmacological Properties

The most direct structural comparator is 2-(1H-benzimidazol-1-yl)cyclobutan-1-ol, which lacks the 2-methyl substituent on the imidazole ring. This methyl deletion alters: (a) calculated logP — the 2-methyl group increases lipophilicity by approximately +0.5 log units based on fragment-based predictions; (b) hydrogen-bond acceptor basicity of the N3 nitrogen — the electron-donating methyl group modestly increases the pKa of the conjugate acid, affecting protonation state at physiological pH; and (c) steric shielding of the imidazole ring, which can influence metabolic stability (e.g., resistance to CYP-mediated oxidation at the imidazole 2-position). While no head-to-head experimental comparison has been published for these two compounds, the well-established role of the C2-methyl group in benzimidazole drug design (exemplified by proton-pump inhibitors such as omeprazole) provides strong precedent that this modification is pharmacologically non-innocent.

structure-activity relationship physicochemical properties benzimidazole

Regioisomeric Differentiation: N1-Benzimidazole vs. N2-Benzimidazole Substitution

The compound 2-(2-methyl-1H-1,3-benzodiazol-2-yl)cyclobutan-1-ol represents a regioisomer in which the cyclobutanol group is attached to the N2 position of benzimidazole rather than N1. This regioisomeric switch fundamentally alters the orientation of the cyclobutanol pharmacophore relative to the benzimidazole plane. In N1-substituted benzimidazoles, the substituent is co-planar with the ring system when the C–N bond has partial double-bond character, whereas N2-substitution introduces torsional strain and non-planarity. For sigma receptor recognition, where aromatic stacking and hydrogen-bonding geometry are critical, this altered vector is expected to produce substantially different binding poses and affinity. No direct comparative binding data are publicly available for these two regioisomers.

regioisomerism binding mode benzimidazole tautomerism

Optimal Research Application Scenarios for 2-(2-Methyl-1H-1,3-benzodiazol-1-yl)cyclobutan-1-ol (CAS 2158641-28-0)


Sigma-1 Receptor Probe Development and Radioligand Displacement Assays

Given the compound's classification within a patent family explicitly claiming high sigma-1 receptor affinity [1], the primary research application is as a chemical probe or tool compound for sigma-1 receptor binding studies. Researchers can employ this compound in competitive radioligand displacement assays using [3H]-(+)-pentazocine in guinea pig brain membrane preparations to establish its Ki value, benchmark it against known sigma-1 ligands (e.g., pentazocine, haloperidol, PRE-084), and assess sigma-1/sigma-2 selectivity.

Structure-Activity Relationship (SAR) Studies on 2-Methylbenzimidazole Scaffolds

The compound serves as a key intermediate or comparator in SAR campaigns exploring the role of the 2-methyl substituent and cyclobutanol ring on sigma receptor pharmacodynamics. By systematically comparing 2-(2-methyl-1H-1,3-benzodiazol-1-yl)cyclobutan-1-ol with its des-methyl analog (2-(1H-benzimidazol-1-yl)cyclobutan-1-ol), the N2 regioisomer, and analogs with alternative cycloalkyl rings (cyclopropyl, cyclopentyl), medicinal chemists can deconvolute the contributions of lipophilicity, steric bulk, and hydrogen-bonding geometry to target engagement.

CNS Drug Discovery Programs Targeting Sigma Receptors for Neurological and Psychiatric Disorders

Fused imidazolyl derivatives with sigma-1 affinity are being investigated for therapeutic indications including psychosis, depression, anxiety, neuropathic pain, and neurodegenerative diseases [1]. This compound can be incorporated into lead optimization workflows that evaluate blood-brain barrier penetration (e.g., PAMPA-BBB assay), microsomal metabolic stability, CYP inhibition liability, and in vivo efficacy in rodent models of CNS disorders. Its predicted moderate lipophilicity (logP ~2.5–3.0) and relatively low molecular weight (202.25 g/mol) are consistent with favorable CNS drug-like properties.

Chemical Biology Studies of Sigma-1 Chaperone Function and Calcium Signaling

Sigma-1 receptors function as ligand-operated chaperones at the mitochondria-associated endoplasmic reticulum membrane (MAM), modulating IP3 receptor-mediated calcium signaling and cellular stress responses. This compound can be utilized in cell-based assays (e.g., SH-SY5Y neuroblastoma, PC12 cells) to investigate sigma-1-dependent calcium mobilization, chaperone activity, and neuroprotective effects under ER stress conditions, providing mechanistic insights complementary to traditional binding assays.

Quote Request

Request a Quote for 2-(2-methyl-1H-1,3-benzodiazol-1-yl)cyclobutan-1-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.